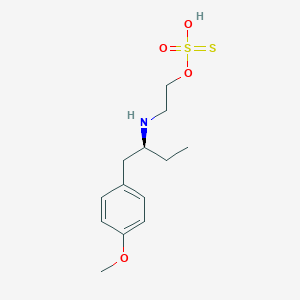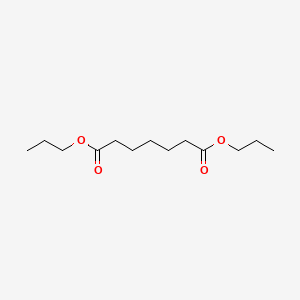
1-Propanone, 3-(1-piperidinyl)-1-(3,4,5-trimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 3-(1-piperidinyl)-1-(3,4,5-trimethoxyphenyl)- is a synthetic organic compound that belongs to the class of ketones It features a piperidine ring attached to a propanone backbone, with a trimethoxyphenyl group at the terminal position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-(1-piperidinyl)-1-(3,4,5-trimethoxyphenyl)- typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using trimethoxybenzene and an appropriate acyl chloride.
Formation of the Propanone Backbone: The final step involves the formation of the propanone backbone through a condensation reaction between the piperidine derivative and the trimethoxyphenyl derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 3-(1-piperidinyl)-1-(3,4,5-trimethoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the trimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propanone, 3-(1-piperidinyl)-1-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes. The exact mechanism depends on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Propanone, 3-(1-piperidinyl)-1-phenyl-: Lacks the trimethoxy groups, leading to different chemical and biological properties.
1-Propanone, 3-(1-piperidinyl)-1-(4-methoxyphenyl)-: Contains a single methoxy group, which may affect its reactivity and interactions.
Uniqueness
1-Propanone, 3-(1-piperidinyl)-1-(3,4,5-trimethoxyphenyl)- is unique due to the presence of three methoxy groups on the phenyl ring, which can influence its electronic properties, reactivity, and potential biological activity.
Properties
CAS No. |
39010-16-7 |
|---|---|
Molecular Formula |
C17H25NO4 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
3-piperidin-1-yl-1-(3,4,5-trimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C17H25NO4/c1-20-15-11-13(12-16(21-2)17(15)22-3)14(19)7-10-18-8-5-4-6-9-18/h11-12H,4-10H2,1-3H3 |
InChI Key |
JZUVCFZZNLXANA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CCN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


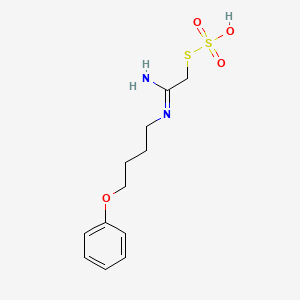
![[1,2-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] benzoate](/img/structure/B14666867.png)

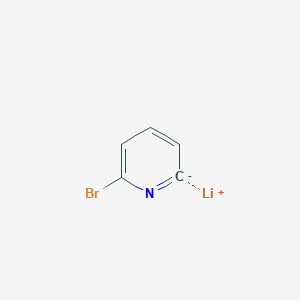
![1-[(Ethenyloxy)methyl]pyrene](/img/structure/B14666885.png)
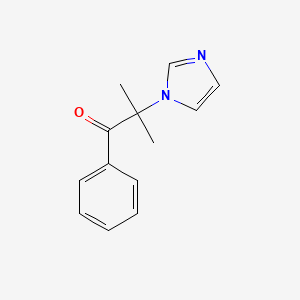
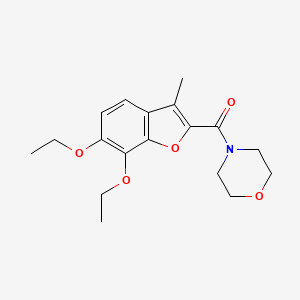
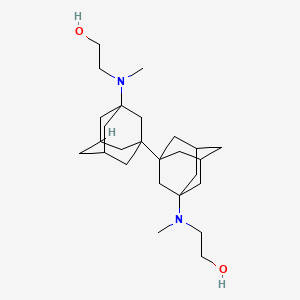
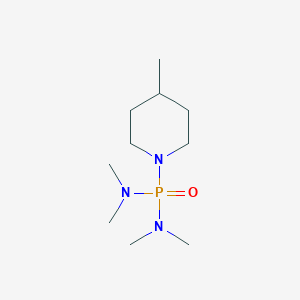
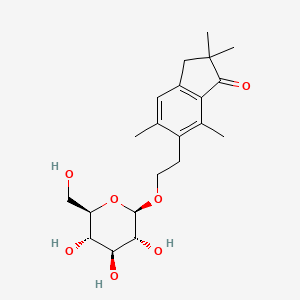
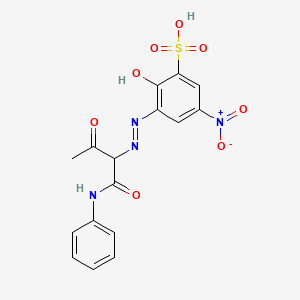
phosphanium bromide](/img/structure/B14666925.png)
